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For Researchers, Scientists, and Drug Development Professionals

Introduction

Human minigastrin | is a truncated form of human gastrin I, comprising amino acids 5-17 of the
parent peptide.[1] Its amino acid sequence is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-
Asp-Phe-NH2 (LEEEEEAYGWMDF-NH2).[1] The trifluoroacetic acid (TFA) salt is a common
counterion resulting from the purification process using high-performance liquid
chromatography (HPLC). Minigastrin | and its analogs are of significant interest to the scientific
community, primarily due to their high affinity for the cholecystokinin-2 receptor (CCK2R). This
receptor is notably overexpressed in various malignancies, including medullary thyroid
carcinoma and small cell lung cancer, making it a promising target for diagnostic imaging and
peptide receptor radionuclide therapy (PRRT). This guide provides a comprehensive overview
of human minigastrin |, its biochemical properties, associated signaling pathways, and detailed
experimental protocols for its study.
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Amino Acid Sequence (Single-
Letter Code)

LEEEEEAYGWMDF-NH2 [1]

Amino Acid Sequence (Three-
Letter Code)

H-Leu-Glu-Glu-Glu-Glu-Glu-
Ala-Tyr-Gly-Trp-Met-Asp-Phe-
NH2

Molecular Weight

1760.75 g/mol [1]

Quantitative Biological Data of Minigastrin Analogs

The following tables summarize key quantitative data for various minigastrin analogs, primarily
focusing on their interaction with the cholecystokinin-2 receptor (CCK2R). These analogs are
often modified with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-
tetraacetic acid) to enable radiolabeling for imaging and therapeutic applications.

Table 1: Receptor Binding Affinity (IC50) of Minigastrin Analogs
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Analog

Cell Line

IC50 (nM)

Reference

DOTA-cyclo-MG1

CCK2R-expressing

2.54+0.30

[2]

natLu-DOTA-cyclo-
MG1

CCK2R-expressing

2.22+0.32

[2]

DOTA-cyclo-MG2

CCK2R-expressing

3.23+0.91

[2]

natLu-DOTA-cyclo-
MG2

CCK2R-expressing

2.85+0.63

[2]

Similar to DOTA-

DOTA-MGS1 AR42] [3]
MG11
Lower than DOTA-
DOTA-MGS4 AR42] [3]
MG11
Comparable to DOTA-
DOTA-MGS1 A431-CCK2R [3]
MG11 & DOTA-MGS4
Comparable to DOTA-
DOTA-MGS4 A431-CCK2R [3]
MG11 & DOTA-MGS1
Pentagastrin A431-CCK2R 0.84 £0.22 [4]
DOTA-MGS5 A431-CCK2R 04+0.2 [4]
Proline-modified
A431-CCK2R ~1 [5]
Analog 1
Proline-modified
A431-CCK2R ~1 [5]
Analog 2
Proline-modified
A431-CCK2R ~1 [5]
Analog 3
2-fold lower than
[natLu]Lu-DOTA-
AR42] [natLu]Lu-DOTA-PP- [6]

rhCCK-18

F11N

Table 2: In Vitro Cell Uptake of Radiolabeled Minigastrin Analogs
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. Incubation % Internalized
Analog Cell Line ] o Reference
Time Activity

11n-DOTA-

AR42J 2h 18.2+0.9 [3]
MG11
111n-DOTA-

AR42) 2h 29.1+0.3 [3]
MGS1
11|n-DOTA-

AR42J 2h 9.4+0.8 [3]
MGS4
11|n-DOTA-

A431-CCK2R 2h 26.2+3.4 [3]
MGS1
111n-DOTA-

A431-CCK2R 2h 249 +3.7 [3]
MGS4
11|n-DOTA-

A431-CCK2R 2h 29415 [3]
MG11

Table 3: Biodistribution of Radiolabeled Minigastrin Analogs in Tumor-Bearing Mice (% Injected
Activity per Gram of Tissue - % IA/g)
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BENGH:

4 h post-injection

Analog Tissue Reference
(% 1Alg)
A431-CCK2R
11n-DOTA-MGS1 1.23+0.15 [3]
Xenograft
A431-CCK2R
11n-DOTA-MGS4 10.40+2.21 [3]
Xenograft
[177Lu]Lu-Proline A431-CCK2R
34.72+£9.40 [5]
Analog 1 Xenograft
[Y77Lu]Lu-Proline A431-CCK2R
33.25+6.34 [5]
Analog 2 Xenograft
[Y77Lu]Lu-Proline A431-CCK2R
28.60 + 7.95 [5]
Analog 3 Xenograft
[177Lu]Lu-Proline )
Kidney ~4-7 [5]
Analog 1
[¥77Lu]Lu-Proline )
Kidney ~4-7 [5]
Analog 2
[Y77Lu]Lu-Proline )
Kidney ~4-7 [5]
Analog 3
[t77Lu]Lu-Proline
Stomach ~5-7 (5]
Analog 1
[*77Lu]Lu-Proline
Stomach ~5-7 [5]
Analog 2
[177Lu]Lu-Proline
Stomach ~5-7 [5]

Analog 3

Signaling Pathways

Activation of the CCK2 receptor by minigastrin initiates a cascade of intracellular signaling
events that regulate cellular processes such as proliferation, differentiation, and apoptosis. The
primary signaling pathway involves the activation of Gq and Ga12/13 proteins.[7][8] This leads
to the activation of Phospholipase C3 (PLCf), which in turn hydrolyzes phosphatidylinositol
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4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3
stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C
(PKC).[7][9] These events trigger downstream signaling cascades, including the Mitogen-
Activated Protein Kinase (MAPK) and PISK/AKT pathways, and the activation of Src kinase.[7]
[10] Furthermore, CCK2R signaling can involve (-arrestin, which not only mediates receptor
desensitization and internalization but can also initiate its own signaling cascades.[11][12][13]

Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Minigastrin
Analogs

This protocol outlines the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the
synthesis of minigastrin analogs.
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Materials:

Rink Amide resin

e Fmoc-protected amino acids (including Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, etc.)

o Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

o Activation base: DIPEA (N,N-Diisopropylethylamine)

» Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
e Washing solvents: DMF, DCM (Dichloromethane), Methanol

o Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

o Diethyl ether

Procedure:

e Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

e First Amino Acid Coupling (Fmoc-Phe-OH):

[¢]

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

[e]

Wash the resin thoroughly with DMF.

o

Activate Fmoc-Phe-OH by dissolving it with HATU/HOBt and DIPEA in DMF.

[¢]

Add the activated amino acid solution to the resin and couple for 2 hours.

o

Wash the resin with DMF.

» Chain Elongation: Repeat the following steps for each subsequent amino acid in the
sequence (Asp, Met, Trp, etc.):

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
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o Washing: Wash the resin with DMF.

o Coupling: Add the next activated Fmoc-amino acid and couple for 2 hours.

o Washing: Wash the resin with DMF.

» Final Deprotection: After coupling the last amino acid (Leu), perform a final Fmoc
deprotection.

o Cleavage and Side-Chain Deprotection:

o Wash the peptide-resin with DCM and dry under vacuum.

o Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

o Filter the resin and collect the filtrate containing the peptide.

o Peptide Precipitation and Purification:

[¢]

Precipitate the peptide by adding cold diethyl ether to the filtrate.

[¢]

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

[e]

Dry the crude peptide pellet.

o

Purify the peptide using reverse-phase HPLC.

[¢]

Confirm the identity and purity of the peptide by mass spectrometry.

Radiolabeling of DOTA-conjugated Minigastrin with
Indium-111

Materials:
o DOTA-conjugated minigastrin analog
e 1nCls in HCI solution

o Ammonium acetate buffer (0.2 M, pH 5.5)
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o EDTA solution (2 mM)
e Heating block
o Reverse-phase HPLC system for quality control

Procedure:

In a sterile vial, mix the DOTA-peptide solution with the ammonium acetate buffer.

Add the 111|nCls solution to the vial.

Incubate the reaction mixture at 85-95°C for 15-30 minutes.[14]

After incubation, cool the vial to room temperature.

Add EDTA solution to chelate any unreacted 1In.[14]

Determine the radiochemical purity using reverse-phase HPLC.

In Vitro Cell Internalization Assay

Materials:

CCK2R-expressing cells (e.g., A431-CCK2R or AR42J)
» Cell culture medium

e Radiolabeled minigastrin analog

e Binding buffer (e.g., PBS with 0.5% BSA)

e Acid wash buffer (e.g., glycine buffer, pH 2.8)

e Lysis buffer (e.g., 1 M NaOH)

e Gamma counter

Procedure:
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Seed the CCK2R-expressing cells in multi-well plates and grow to confluence.
Wash the cells with binding buffer.

Add the radiolabeled minigastrin analog (at a specific concentration) to the cells and
incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

To determine non-specific binding, incubate a parallel set of cells with the radiolabeled
peptide and a large excess of unlabeled minigastrin.

At each time point, stop the incubation by removing the medium and washing the cells with
ice-cold binding buffer.

Surface-bound vs. Internalized Radioactivity:

o To measure surface-bound radioactivity, incubate the cells with a cold acid wash buffer for
5-10 minutes on ice to strip off receptor-bound ligand. Collect this fraction.

o To measure internalized radioactivity, lyse the cells with lysis buffer. Collect the lysate.

Measure the radioactivity in the surface-bound and internalized fractions using a gamma
counter.

Calculate the percentage of internalized radioactivity relative to the total radioactivity added.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Materials:

Tumor-bearing mice (e.g., hude mice with A431-CCK2R xenografts)

Radiolabeled minigastrin analog

Saline for injection

Anesthesia

Dissection tools

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Gamma counter
Procedure:

o Administer a known amount of the radiolabeled minigastrin analog to the tumor-bearing mice
via tail vein injection.

o At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.[15]
o Dissect and collect organs of interest (tumor, blood, kidney, liver, stomach, muscle, etc.).
e Weigh each organ/tissue sample.

e Measure the radioactivity in each sample using a gamma counter.

« Include standards of the injected dose to calculate the percentage of injected activity per
gram of tissue (% 1A/g).[15]

o Calculate the % IA/g for each organ and the tumor-to-organ ratios.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the development and evaluation of a
novel minigastrin analog for targeted radionuclide therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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